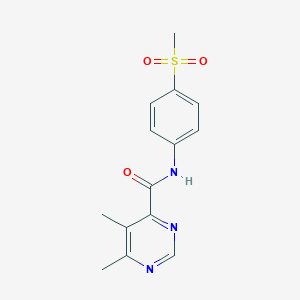

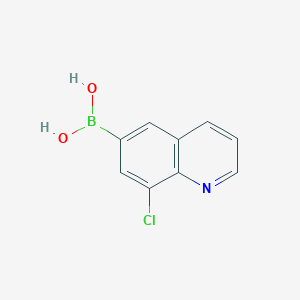

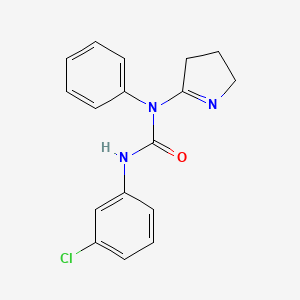

3-Piperidin-4-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis

The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Scientific Research Applications

Overview of the Compound

The 1,3,4-Oxadiazole and 1,2,4-Oxadiazole are crucial five-membered heterocyclic compounds with two nitrogen atoms and one oxygen atom. The structural feature of these rings, particularly the pyridine type of nitrogen atom, allows effective binding with various enzymes and receptors in biological systems through multiple weak interactions. This characteristic makes these derivatives highly significant in the realm of medicinal chemistry and pharmaceutical research.

Therapeutic Applications

1,3,4-Oxadiazole and 1,2,4-Oxadiazole derivatives demonstrate a broad spectrum of pharmacological activities. These include:

- Anticancer Properties : The derivatives have shown promising results in anticancer treatments, affecting various cancer pathways and demonstrating inhibitory effects on tumor growth.

- Antimicrobial and Antibacterial Efficacy : These compounds exhibit strong antimicrobial and antibacterial activities, offering potential in treating infections resistant to traditional antibiotics.

- Antifungal and Antitubercular Effects : They are effective against fungal infections and tuberculosis, showcasing a broad spectrum of activity against different strains.

- Anti-inflammatory and Analgesic Properties : The derivatives show significant potential in reducing inflammation and pain, making them valuable in treating various inflammatory conditions.

- Antiviral Activities : They possess antiviral properties, which could be crucial in the development of new treatments for viral infections.

Importance in Drug Development

The unique structural and chemical properties of 1,3,4-Oxadiazole and 1,2,4-Oxadiazole make them key scaffolds in drug development. They serve as critical building blocks in the design of new medicinal agents, highlighting their versatility and significance in pharmaceutical research.

- A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds (Verma et al., 2019)

- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development (Rana et al., 2020)

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review (Wang et al., 2022)

- Heterocyclic 1, 3, 4-oxadiazole compounds with diverse biological activities: A comprehensive review (Bala et al., 2010)

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that 1,2,4-oxadiazole derivatives, which include this compound, exhibit a broad spectrum of biological activities . They have been found to have moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives interact with their targets to exert their biological effects . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways depending on their specific targets . For instance, they can affect the pathways related to bacterial and fungal growth, leading to their nematocidal and anti-fungal activities .

Pharmacokinetics

It is known that 1,2,4-oxadiazole derivatives can be synthesized via the reaction of amidoximes with isatoic anhydrides in a naoh–dmso medium at ambient temperature . This suggests that these compounds may have good bioavailability.

Result of Action

It is known that 1,2,4-oxadiazole derivatives can have various effects depending on their specific targets . For instance, they can inhibit the growth of bacteria and fungi, leading to their nematocidal and anti-fungal activities .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s action . .

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that the 1,2,4-oxadiazole ring is recognized as a hydrolytically stable bioisostere of the amide and ester bonds . This suggests that the compound may interact with enzymes, proteins, and other biomolecules in a manner similar to these groups .

Cellular Effects

Preliminary studies suggest that derivatives of 1,2,4-oxadiazoles have shown anti-infective properties, indicating potential effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Temporal Effects in Laboratory Settings

The compound has a melting point of 80-83 °C, suggesting stability under normal laboratory conditions .

Metabolic Pathways

The presence of the 1,2,4-oxadiazole ring suggests potential interactions with enzymes or cofactors .

properties

IUPAC Name |

3-piperidin-4-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.C2HF3O2/c11-7-9-6(10-12-7)5-1-3-8-4-2-5;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10,11);(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJJUAYOKWIQOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC(=O)N2.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-9-(3,4-dimethoxybenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2400746.png)

![(Z)-5-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2400748.png)

![N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2400757.png)

![N-(5-chloro-2-methoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2400760.png)